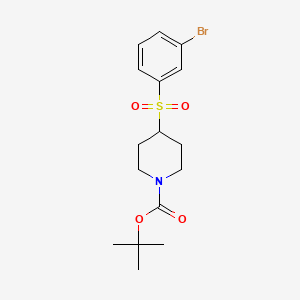

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(3-bromophenyl)sulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-7-13(8-10-18)23(20,21)14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNNFLGHYKULLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449430 | |

| Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-23-3 | |

| Record name | 1,1-Dimethylethyl 4-[(3-bromophenyl)sulfonyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of tert-butyl 4-aminopiperidine-1-carboxylate

- This intermediate can be synthesized via palladium-catalyzed amination or Suzuki coupling starting from 3-bromoaniline and a boronate ester of tert-butyl 4-piperidinecarboxylate derivatives.

- For example, 3-bromoaniline (27 µL, 0.25 mmol) reacts with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol) under Suzuki coupling conditions to yield tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate with moderate to good yields (~50%) after purification by flash chromatography.

Preparation of 3-bromophenylsulfonyl chloride

- The 3-bromophenylsulfonyl chloride is typically prepared by chlorosulfonation of 3-bromobenzene or by oxidation of 3-bromothiophenol followed by chlorination.

- This reagent is commercially available or can be synthesized by treatment of 3-bromobenzenesulfonic acid with thionyl chloride or phosphorus pentachloride.

Sulfonylation of tert-butyl 4-aminopiperidine-1-carboxylate

- The key step involves reacting the amine intermediate with 3-bromophenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.

- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature) to avoid side reactions.

- The BOC protecting group remains stable under these conditions.

- After completion, the reaction mixture is washed with water, brine, dried over sodium sulfate, and concentrated.

- Purification is achieved by silica gel column chromatography using ethyl acetate/hexane mixtures to afford the target sulfonamide as a white solid with yields ranging from 70% to 90% depending on conditions.

Alternative Oxidation Route (if starting from sulfide)

- In some methods, the sulfonyl group is introduced by oxidation of a thioether intermediate.

- For example, tert-butyl 4-(3-bromophenylthio)piperidine-1-carboxylate can be oxidized to the sulfone using oxidants like m-chloroperbenzoic acid (m-CPBA).

- This oxidation is performed in dichloromethane at 0°C to room temperature.

- The sulfone product is then purified by chromatography.

Summary Table of Preparation Methods

科学研究应用

Intermediate in Drug Synthesis

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate serves as an intermediate for synthesizing Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is used in treating BRCA1 and BRCA2 mutant tumors, demonstrating efficacy in cancer therapy by exploiting the DNA repair deficiencies of these tumors .

NLRP3 Inhibitory Activity

Recent studies have investigated the compound's ability to modulate NLRP3 inflammasome activity, which is crucial in various inflammatory diseases. The synthesized derivatives of this compound were evaluated for their ability to inhibit NLRP3-dependent pyroptosis in macrophage models. The results indicated significant reductions in pyroptosis, suggesting potential therapeutic applications in inflammatory conditions .

Case Study 1: Niraparib Development

In the development of Niraparib, this compound was identified as a critical precursor. The synthesis pathway involved deprotection steps and coupling reactions that highlighted the compound's versatility as an intermediate. Clinical trials demonstrated Niraparib's effectiveness in prolonging progression-free survival in patients with ovarian cancer .

Case Study 2: Inflammation Modulation

A study focusing on the modulation of NLRP3 inflammasome revealed that compounds derived from this compound significantly inhibited IL-1β release from THP-1-derived macrophages. This finding positions the compound as a potential candidate for developing anti-inflammatory drugs targeting NLRP3 pathways .

Summary of Research Findings

作用机制

The mechanism of action of tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate involves its role as an intermediate in drug synthesis. For instance, in the synthesis of Niraparib, it contributes to the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound helps in the accumulation of DNA damage in cancer cells, leading to cell death .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and functional properties of the target compound with analogs derived from the provided evidence:

生物活性

Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a tert-butyl group and a sulfonyl moiety attached to a bromophenyl group. Its structural characteristics contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Derivative : The piperidine ring is synthesized using standard methods involving alkylation or acylation.

- Sulfonation : The introduction of the sulfonyl group can be achieved through reactions with sulfonating agents.

- Bromination : The bromine atom is introduced at the para position of the phenyl ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as an enzyme inhibitor and a modulator of signaling pathways related to inflammation and cancer.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation.

- Cell Signaling Modulation : By interacting with cellular receptors, it may influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cell proliferation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.

- Cancer Cell Line Studies : Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through activation of caspase pathways .

Data Table: Summary of Biological Activities

常见问题

Q. What safety protocols are essential for handling tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate?

Methodological Answer:

- Respiratory and Dermal Protection : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or skin contact .

- Eye Protection : Use safety goggles or face shields, and ensure eyewash stations are accessible in case of accidental exposure .

- Fire Safety : Use CO₂ or dry chemical extinguishers for fires involving this compound. Avoid water jets, as they may spread flammable residues. Firefighters should use self-contained breathing apparatus (SCBA) and flame-retardant clothing .

- Emergency Measures : In case of spills, evacuate non-essential personnel, contain the spill with inert absorbents, and dispose of waste via certified hazardous waste protocols .

Q. How can the purity and structural identity of this compound be verified?

Methodological Answer:

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

- Physical State : Likely a solid at room temperature (similar analogs are light yellow solids) .

- Solubility : Test solubility in DMSO (common solvent for sulfonamide derivatives) or dichloromethane for reaction conditions .

- Stability : Store at –20°C under inert gas (argon) to prevent degradation of the sulfonyl and bromoaryl groups .

Advanced Research Questions

Q. How can synthetic routes be optimized for this compound?

Methodological Answer:

- Step 1 : Piperidine Functionalization: React tert-butyl piperidine-1-carboxylate with 3-bromobenzenesulfonyl chloride in dichloromethane using triethylamine as a base. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .

- Step 2 : Catalytic Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂) for potential coupling reactions. Use DMAP to enhance sulfonation efficiency .

- Yield Improvement : Optimize stoichiometry (1.2 eq sulfonyl chloride) and reaction time (12–24 hrs) under nitrogen. Purify via flash chromatography (silica gel, gradient elution) .

Q. How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Q. What strategies are effective for studying its biological interactions?

Methodological Answer:

- Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric assays using purified enzymes .

- Cellular Uptake : Label the compound with or fluorescent tags (e.g., FITC) and quantify internalization in cell lines via LC-MS or flow cytometry .

- Data Interpretation : Compare results with non-brominated analogs to assess the impact of the 3-bromo substituent on bioactivity .

Q. How to mitigate challenges in scalability during multi-step synthesis?

Methodological Answer:

- Bottleneck Analysis : Identify low-yield steps (e.g., sulfonation) using process mass spectrometry (PAT tools) .

- Solvent Selection : Replace dichloromethane with toluene for easier large-scale distillation .

- Workflow Optimization : Implement continuous flow chemistry for sulfonylation steps to improve reproducibility and reduce reaction time .

Contradictions and Limitations in Existing Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。